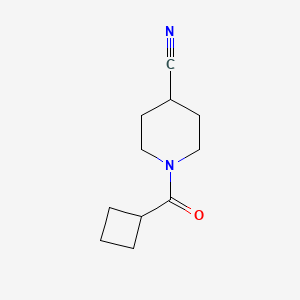![molecular formula C31H31NO3 B1399069 [3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone CAS No. 1380548-02-6](/img/structure/B1399069.png)
[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone
Übersicht
Beschreibung
“[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone” is a chemical compound with the molecular formula C31H31NO3 . It is also known by other names such as SR10067 and CHEMBL2030075 . The molecular weight of this compound is 465.6 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring attached to an isoquinoline ring via a methanone group . It also has a phenoxy group attached to the isoquinoline ring via a methyl group . The phenoxy group is further substituted with a dimethylethoxy group .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 6.8, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 465.23039385 g/mol . The topological polar surface area is 38.8 Ų . It has 35 heavy atoms .Wissenschaftliche Forschungsanwendungen
Circadian Rhythm Modulation
SR10067 acts as a potent agonist of the REV-ERB nuclear receptors, which play a crucial role in maintaining the circadian rhythm . By modulating these receptors, SR10067 can influence the sleep-wake cycle, potentially offering therapeutic benefits for disorders related to circadian rhythm disruptions.
Metabolic Disease Research
The compound has shown potential in the research of metabolic diseases due to its ability to influence REV-ERB receptors that are implicated in the regulation of metabolism . This includes potential applications in studying obesity, diabetes, and dyslipidemia.
Neuropsychiatric Disorder Studies
SR10067’s impact on REV-ERB receptors also extends to the central nervous system, where it may have implications for the study of neuropsychiatric disorders such as depression, anxiety, and bipolar disorder .
Sleep Disorders
Research indicates that SR10067 can affect sleep architecture, making it a valuable tool for studying various sleep disorders. It has been shown to induce wakefulness and reduce both REM and slow-wave sleep, which could lead to new insights into the treatment of insomnia and other sleep-related issues .
Therapeutic Potential in Neurodegeneration
Given the importance of circadian rhythms in brain health, SR10067 may have therapeutic potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By regulating the circadian clock, it could help mitigate some of the symptoms associated with these conditions .
Wirkmechanismus
SR10067, also known as [3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone, is a potent and selective agonist of the nuclear receptors REV-ERBα and REV-ERBβ .
Target of Action
The primary targets of SR10067 are the nuclear receptors REV-ERBα and REV-ERBβ . These receptors play crucial roles in regulating circadian rhythm and metabolic processes .
Mode of Action
SR10067 acts as a high-affinity agonist for REV-ERBα and REV-ERBβ, with IC50 values of 170 nM and 160 nM respectively . It selectively binds to these receptors, triggering changes in their activity .
Biochemical Pathways
Given the role of rev-erb receptors in circadian rhythm and metabolism, it is likely that sr10067 influences these processes .
Pharmacokinetics
SR10067 is cell-permeable and brain-penetrant . It has good pharmacokinetic properties, able to cross the blood-brain barrier and remain above the IC50 value even after 6 hours .
Result of Action
SR10067 has been shown to increase wakefulness and reduce REM and slow-wave sleep . It also suppresses circadian wheel-running activity and reduces anxiety-like behavior .
Action Environment
As a brain-penetrant compound, its action may be affected by factors such as the blood-brain barrier permeability and brain environment .
Eigenschaften
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAGKWBFUICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



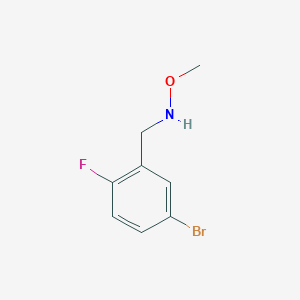
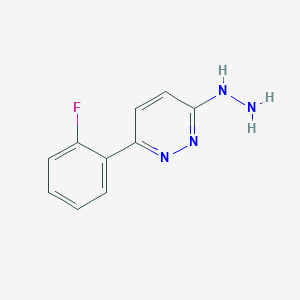

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
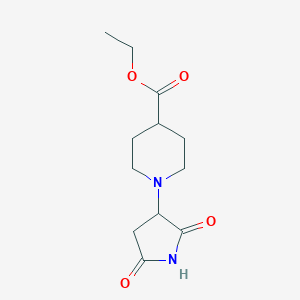
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)
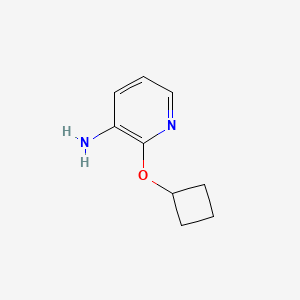


![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)

